![molecular formula C20H20ClN3O3S2 B2439293 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide CAS No. 941998-39-6](/img/structure/B2439293.png)
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide
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Overview
Description
The compound appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a sulfonyl group attached to the azepane ring . The compound also has a benzamide moiety, which is a common functional group in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, a detailed analysis isn’t possible .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Novel Transformations
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is involved in the synthesis and characterization of various spiro thiazolinone heterocyclic compounds. These compounds have been found to exhibit antimicrobial activities, with increased fusion of heterocyclic rings enhancing this property (Patel & Patel, 2015).
Antimicrobial Properties
Research has shown that derivatives of this compound, particularly those related to benzothiazole, display significant antimicrobial properties. This is evident in their effectiveness against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria (Gilani et al., 2016).
Vasopressin Antagonist Activity
This chemical is also a precursor in the synthesis of compounds with vasopressin (AVP) antagonist activity. Such compounds have been found to be potent and orally active, especially when the benzamide moiety contains a phenyl group (Albright et al., 2000).
Electrophilic Intramolecular Cyclization
The compound is used in the electrophilic intramolecular cyclization of certain derivatives of unsaturated compounds. This process leads to the formation of various heterocyclic compounds with potential biological applications (Danilyuk et al., 2016).
Fluorescent Sensing
Compounds derived from 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide have been studied as fluorescent sensors for metals like Al3+ and Zn2+. These sensors exhibit large Stokes shifts and are sensitive and selective, indicating potential in detecting these analytes (Suman et al., 2019).
5-HT3 Receptor Antagonistic Activity
Derivatives of this compound have shown potential as serotonin-3 (5-HT3) receptor antagonists. These derivatives, particularly those with a 1,4-diazepine ring, have demonstrated potent antagonistic activity without significant binding affinity to the 5-HT4 receptor (Harada et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-16-9-10-17(19-18(16)22-13-28-19)23-20(25)14-5-7-15(8-6-14)29(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNSIWFTXQTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide |
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